Chlortetracycline hydrochloride is a broad-spectrum antibiotic belonging to the tetracycline class. [] It is derived from the actinobacterium Streptomyces aureofaciens. [, ] In scientific research, chlortetracycline hydrochloride is primarily used as a model compound to study the fate, transport, and effects of antibiotics in the environment, and to develop new methods for their detection and removal. [, , , , , , , , , , ] It also serves as a research tool in microbiology, biochemistry, and analytical chemistry.
Chlortetracycline hydrochloride is classified as a polyketide antibiotic. It is synthesized through microbial fermentation processes, primarily involving Streptomyces aureofaciens. The compound is often utilized in formulations for treating infections, particularly those caused by susceptible strains of bacteria.
The synthesis of chlortetracycline hydrochloride can be achieved through various methods, with microbial fermentation being the most common. Recent advancements have introduced methods that enhance yield and purity while reducing environmental impact.
Chlortetracycline hydrochloride has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is C_22H_24ClN_3O_8, and it has a molecular weight of approximately 480.89 g/mol.
Chlortetracycline hydrochloride participates in various chemical reactions that are critical for its activity:
Chlortetracycline hydrochloride exerts its antibacterial effect primarily through the inhibition of protein synthesis in bacteria:
Chlortetracycline hydrochloride exhibits several important physical and chemical properties:
Chlortetracycline hydrochloride has diverse applications across various fields:
Chlortetracycline hydrochloride (CTC-HCl), the first tetracycline antibiotic discovered, was isolated in 1948 by Benjamin Duggar from Streptomyces aureofaciens cultures [4] [7]. Early industrial production relied on fermentation optimization, yielding the chlorinated tetracycline structure (C₂₂H₂₃ClN₂O₈) naturally [7]. The subsequent chemical synthesis pathway involved catalytic dehalogenation of chlortetracycline to tetracycline in 1953 at Lederle Laboratories, marking a milestone in semisynthetic tetracycline production [7]. Initial purification challenges arose from co-produced impurities in fermentation broths, necessitating advanced separation techniques. By 1992, collaborative studies established standardized liquid chromatography methods using polystyrene-divinylbenzene stationary phases for reliable CTC-HCl quantification, achieving a reproducibility relative standard deviation of 1.2% [1].
Table 1: Key Historical Milestones in CTC-HCl Synthesis
Year | Development | Significance |
---|---|---|
1948 | Isolation from S. aureofaciens | First tetracycline antibiotic discovered |
1953 | Catalytic dehalogenation | Enabled semisynthetic tetracycline production |
1992 | Collaborative LC standardization | Validated analytical reproducibility (RSD 1.2%) |
CTC-HCl possesses a complex hydronaphthacene core with multiple chiral centers (C4, C4a, C5a, C6, C12a), leading to stereochemical complexity [7]. Crystallographic studies confirm the absolute configuration as 4S,4aS,5aR,6S,12aS, critical for antibacterial activity [7]. The molecule exhibits pH-dependent isomerism: at physiological pH, it predominantly adopts a zwitterionic form due to protonation of the dimethylammonium group (pKa 3.3) and deprotonation of the tricarbonyl system (pKa 7.4, 9.3) [8]. This tautomerism influences metal-chelation properties, particularly with calcium ions, forming stable complexes that reduce bioavailability [8]. Notably, the final biosynthetic halogenation step catalyzed by CtcP halogenase shows strict stereospecificity for the (4S)-tetracycline isomer, with a low turnover rate (kcat 0.51 min⁻¹), making it the rate-limiting step in biosynthesis [3].
Table 2: Stereochemical Features of CTC-HCl
Chiral Center | Configuration | Functional Role |
---|---|---|
C4 | S | Essential for ribosomal binding |
C4a | S | Maintains A-ring conformation |
C12a | R | Stabilizes C-ring ketone-enol tautomerism |
CTC-HCl displays marked solid-state instability, degrading via multiple pathways influenced by humidity, temperature, and light. Hydrolytic degradation at the C6 position forms iso-chlortetracycline, while C4 epimerization yields 4-epi-CTC, both exhibiting reduced antibacterial activity [5] [6]. Under ultrasonic-assisted laccase treatment (UAL), CTC-HCl degradation follows pseudo-first-order kinetics with a rate constant of 0.0067 min⁻¹ (pH 4.5, 25°C), achieving 80% degradation in wastewater within 2 hours [2]. Solid polymer dispersions significantly enhance stability: polyvinylpyrrolidone K30 (PVPK30) formulations reduce photodegradation by >90% after 10 days under strong light compared to pure CTC-HCl [5]. Similarly, hydroxypropyl-β-cyclodextrin (HP-β-CD) complexes exhibit only 3.47% degradation under high humidity (75% RH, 60°C), attributed to molecular encapsulation inhibiting hydrolysis [5]. Degradation kinetics obey the Arrhenius model, with an activation energy (Ea) of 68.9 kJ/mol for thermal decomposition in aqueous solutions [2].
Table 3: Stability Enhancement via Polymer Dispersion
Polymer System | Drug/Polymer Ratio | Solubility Enhancement (vs. Pure CTC) | Degradation After 10 Days (60°C/75% RH) |
---|---|---|---|
PVPK30 | 1:0.75 | 6.25-fold | <5% |
HP-β-CD | 1:2 | 7.69-fold | 3.47% |
Gelatin | 1:1 | 3.75-fold | 6.73% |
Degradation Pathway Analysis:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7